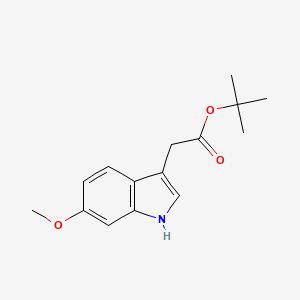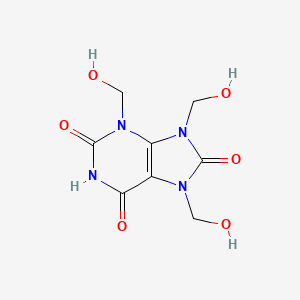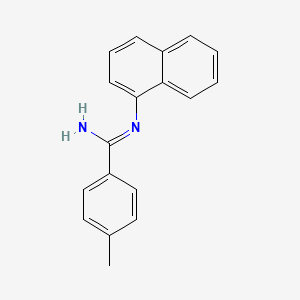![molecular formula C14H22O3Si B11857682 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde CAS No. 192711-11-8](/img/structure/B11857682.png)
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyl(dimethyl)silyl group and a methoxy group. This compound is of interest in organic synthesis due to its unique reactivity and protective group properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride . The aldehyde group can be introduced through formylation reactions using reagents like n-butyllithium and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted under specific conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzoic acid.
Reduction: 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde is used in various scientific research applications:
Medicine: Potential precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde involves its reactivity as an aldehyde and the protective nature of the tert-butyl(dimethyl)silyl group. The silyl group protects the hydroxyl functionality, allowing for selective reactions at other sites on the molecule. The aldehyde group can undergo various transformations, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- **tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate .
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
- **(tert-Butyldimethylsilyloxy)acetaldehyde .
Uniqueness
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which provides distinct reactivity and protection properties. The presence of both the methoxy and silyl groups allows for selective functionalization and protection strategies in synthetic chemistry .
Propiedades
Número CAS |
192711-11-8 |
|---|---|
Fórmula molecular |
C14H22O3Si |
Peso molecular |
266.41 g/mol |
Nombre IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-9-12(16-4)8-7-11(13)10-15/h7-10H,1-6H3 |
Clave InChI |
MRXWTPQEYTVXDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)



![4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11857662.png)

![(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11857679.png)
